![molecular formula C40H56O2 B1235934 Meso-zeaxanthin CAS No. 31272-50-1](/img/structure/B1235934.png)
Meso-zeaxanthin
Overview
Description
Meso-zeaxanthin is one of the three carotenoids uniquely concentrated in the human macula, alongside lutein and zeaxanthin. Unlike lutein and zeaxanthin, which can be obtained from dietary sources, meso-zeaxanthin is rarely found in the human diet. It is believed to be formed at the macula through metabolic transformations of ingested carotenoids .
Molecular Structure Analysis
Meso-zeaxanthin has a similar molecular structure to zeaxanthin, with slight differences in the arrangement of double bonds. Its chemical formula is C40H56O2. The specific arrangement of atoms and double bonds gives it its unique properties as a carotenoid pigment .
Chemical Reactions Analysis
Meso-zeaxanthin, like other carotenoids, can undergo photochemical reactions when exposed to light. These reactions involve the absorption of light energy and subsequent protective mechanisms against oxidative stress. Its role as a blue light filter and antioxidant in the macula contributes to its importance in ocular health .
Physical And Chemical Properties Analysis
Scientific Research Applications
Enhancement of Bioavailability
MZ has been studied for its bioavailability in various formulations. A study showed that a micromicellar formulation with solubilized MZ diacetates significantly enhances the bioavailability of MZ compared to traditional carotenoid formulations . This has implications for the effective delivery of MZ in dietary supplements.
Age-Related Macular Degeneration (AMD) Prevention
MZ is being researched for its role in the prevention and management of AMD. It is believed to protect the retina and retinal pigment epithelium from light-initiated oxidative damage by scavenging reactive oxygen species and filtering blue light . This could be crucial in developing treatments for age-related eye diseases.
Retinal Health
MZ, along with other carotenoids, is known to deposit in the human macula lutea, forming the macular pigment. This pigment is essential for protecting the eyes from the harmful effects of blue light and oxidative stress . Research into the role of MZ in maintaining retinal health is ongoing.
Antioxidant Properties
MZ has demonstrated significant antioxidant potential. It has been found to scavenge superoxide radicals, hydroxyl radicals, and inhibit in vitro lipid peroxidation . These properties suggest that MZ could be used to counteract oxidative stress in various medical conditions.
Ocular Pharmacology
MZ is being evaluated for its effects on human retinal pigmented epithelial cells in vitro. Studies suggest that MZ, in combination with other compounds like Vitamin D3, could counteract cell damage induced by various insults, which is relevant in the context of AMD .
Mechanism of Action
Target of Action
Meso-Zeaxanthin (MZ) is a xanthophyll carotenoid that primarily targets the macula lutea in the human retina . The macula lutea, also known as the “yellow spot”, is responsible for optimal spatial vision . MZ, along with Lutein (L) and Zeaxanthin (Z), are the main carotenoids in the macula lutea, collectively referred to as macular pigment (MP) .
Mode of Action
MZ interacts with its targets by accumulating in the central retina, where it exhibits a regional dominance at the epicentre of the macula .
Biochemical Pathways
The biosynthesis of MZ involves the MVA and MEP pathways, which are crucial for improving carotenoid productivity . MZ may also be generated from other carotenoids consumed in the diet, as carotenoids are known to convert into different carotenoids for functional reasons .
Pharmacokinetics
MZ is obtained through dietary intake, with animals sourcing them from plants or algae . The bioavailability of MZ can be influenced by the formulation of the supplement. For instance, a micromicellar formulation with solubilised Z and MZ diacetates has been shown to enhance the bioavailability of these carotenoids when compared to traditional carotenoid formulations .
Result of Action
MZ plays a crucial role in optimal visual performance due to its blue light-filtering properties, which attenuate chromatic aberration, veiling luminance, and blue haze . It also has antioxidant properties, which may protect against age-related macular degeneration . MZ has been found to scavenge superoxide radicals, hydroxyl radicals, and inhibit in vitro lipid peroxidation .
Action Environment
The action of MZ can be influenced by environmental factors such as light availability. For instance, rapidly growing plants remove zeaxanthin when light availability is limiting to photosynthesis . Furthermore, the production of MZ can be influenced by the diet, as MZ may be generated from other carotenoids consumed in the diet .
Future Directions
properties
IUPAC Name |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXZKUSFCKOGQ-YOPUJPICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@@H](CC2(C)C)O)C)\C)\C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31272-50-1 | |
Record name | meso-Zeaxanthin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31272-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zeaxanthin, meso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031272501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZEAXANTHIN, MESO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O63K300I5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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